Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC15894724
Molecular Formula: C16H13FN2O2
Molecular Weight: 284.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13FN2O2 |
|---|---|
| Molecular Weight | 284.28 g/mol |
| IUPAC Name | ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C16H13FN2O2/c1-2-21-16(20)14-9-18-19-10-12(5-8-15(14)19)11-3-6-13(17)7-4-11/h3-10H,2H2,1H3 |
| Standard InChI Key | QMCLUTNOYSRGDL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=CC(=CN2N=C1)C3=CC=C(C=C3)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure (C₁₆H₁₃FN₂O₂) features a fused bicyclic system: a pyrazole ring condensed with a pyridine ring (pyrazolo[1,5-a]pyridine). The 4-fluorophenyl substituent at position 6 introduces electron-withdrawing effects, while the ethyl ester at position 3 enhances solubility and modulates reactivity. X-ray crystallography and NMR studies confirm planar geometry, with the fluorine atom adopting a para position on the phenyl ring .
Table 1: Key Molecular Properties
Synthesis and Manufacturing
Suzuki-Miyaura Coupling
The most efficient synthesis route involves a Suzuki-Miyaura cross-coupling reaction. Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate reacts with 4-fluorophenylboronic acid in a dioxane-water mixture under palladium catalysis (Pd(PPh₃)₄). Optimal conditions (100°C, 1.5 hours) yield 77% product purity after silica gel chromatography .
Table 2: Representative Synthesis Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 77% Yield |
| Solvent System | Dioxane:H₂O (3:1) | Enhanced miscibility |
| Temperature | 100°C | Complete coupling in 1.5 h |
| Purification | Silica chromatography (10% acetone/hexane) | >95% Purity |
Alternative Pathways
Copper-mediated cyclization methods using ethyl 2-(pyridin-2-yl)acetate and nitriles have also been explored. For example, reactions with benzonitrile in the presence of Cu(OAc)₂ and DBU yield analogous pyrazolo[1,5-a]pyridines, though with lower efficiency (62% yield) .
Chemical Reactivity and Stability
Hydrolysis and Esterification
The ethyl ester group undergoes base-catalyzed hydrolysis to form carboxylic acid derivatives, critical for prodrug strategies. Acidic conditions preserve the ester, enabling selective functionalization.
Electrophilic Substitution
The electron-deficient pyridine ring facilitates electrophilic substitutions at position 5. Bromination with N-bromosuccinimide (NBS) in acetonitrile introduces bromine, yielding Ethyl 5-bromo-6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate, a precursor for further cross-coupling.
Biological Activities and Mechanisms
Kinase Inhibition
The compound selectively inhibits protein kinases involved in oncogenic signaling. In vitro assays demonstrate nanomolar IC₅₀ values against ABL1 and FLT3 kinases, with the fluorine atom enhancing target binding via hydrophobic interactions.
Applications in Drug Discovery
Lead Optimization
Structural analogs with modified ester groups (e.g., methyl, isopropyl) show improved metabolic stability. The ethyl ester’s balance of lipophilicity (LogP = 2.8) and solubility (0.12 mg/mL in PBS) makes it a preferred candidate for in vivo studies .
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